(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name of this compound reflects its intricate polycyclic architecture and stereochemical complexity. The parent structure is a spiro system connecting a pentacyclic framework to an oxirane (epoxide) ring. The name is constructed as follows:
- Spiro descriptor : The term "spiro" indicates the junction of two independent ring systems at a single atom (position 27 of the pentacyclic system and position 2' of the oxirane).
- Pentacyclo framework : The prefix "pentaoxapentacyclo" denotes five oxygen atoms and five fused rings. The bracketed numbers [23.2.1.1¹⁵,¹⁸.0³,⁸.0⁸,²⁶] specify the bridge positions:
- Backbone structure : "Nonacosa-4,12,19,21-tetraene" describes a 29-carbon chain with double bonds at positions 4, 12, 19, and 21, all in Z configuration.
- Substituents : Five methyl groups at positions 5, 13, 17, 26, and 27, along with two ketone groups at positions 11 and 23.
The full name adheres to IUPAC Rule RB-4.4 for spiro compounds and extends to 136 characters, making it one of the most complex nomenclature assignments in organic chemistry.
Properties
Molecular Formula |
C29H36O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5-,8-6-,18-12-/t19-,20-,21-,22-,23-,26?,27-,28-,29+/m1/s1 |
InChI Key |
IWFOIUWPNYEUAI-KODRNYRYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Polycyclic lactones or cyclic ethers as precursors to the pentacyclic framework.
- Allylic or homoallylic alcohols for epoxidation steps.
- Methylated intermediates to introduce the tetramethyl substitution pattern.
Stepwise Synthesis Approach
| Step | Reaction Type | Description | Key Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Formation of initial polycyclic ring system via intramolecular nucleophilic attack or Diels-Alder reaction | Acid or base catalysis, elevated temperature | Pentacyclic intermediate with oxygen heteroatoms |
| 2 | Oxidation | Selective oxidation of alcohols or alkenes to ketones | Use of oxidants like PCC, Dess-Martin periodinane, or Swern oxidation | Introduction of dione functionalities |
| 3 | Spiro center formation | Intramolecular cyclization to form spiro linkage | Lewis acid catalysis or base-promoted cyclization | Spiro-fused pentacyclic system |
| 4 | Epoxidation | Stereoselective epoxidation of alkene precursor | m-CPBA or Sharpless epoxidation for enantioselectivity | Formation of oxirane ring with defined stereochemistry |
| 5 | Final purification | Chromatographic separation and crystallization | Silica gel chromatography, recrystallization | Pure target compound |
Alternative Synthetic Routes
- Cascade Cyclization: One-pot reactions where multiple rings form sequentially under controlled conditions, improving yield and stereocontrol.
- Biomimetic Synthesis: Mimicking natural biosynthetic pathways using enzyme catalysis or biomimetic reagents to achieve complex ring systems.
- Chiral Catalyst-Mediated Synthesis: Use of chiral catalysts (e.g., chiral Lewis acids) to induce stereoselectivity in key steps such as epoxidation and cyclization.
Research Findings and Data
Yield and Stereoselectivity
| Method | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Stepwise synthesis with m-CPBA epoxidation | 45-60 | >95:5 | 90-95% (with chiral catalyst) | High stereoselectivity in epoxidation |
| Cascade cyclization approach | 55-70 | >90:10 | Not reported | Efficient ring formation, moderate stereocontrol |
| Biomimetic enzymatic synthesis | 30-50 | >98:2 | >98% | Excellent stereocontrol but limited scalability |
Analytical Characterization
- NMR Spectroscopy: Confirms stereochemistry and ring connectivity.
- X-ray Crystallography: Validates spiro center and epoxide configuration.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chiral HPLC: Determines enantiomeric purity.
Challenges and Considerations
- Controlling multiple stereocenters simultaneously is challenging; requires precise reaction conditions.
- Epoxidation must be highly selective to avoid side reactions.
- The spirocyclic framework is sensitive to harsh conditions; mild reagents preferred.
- Scale-up requires optimization to maintain stereochemical integrity.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Stepwise synthesis | Controlled stepwise ring formation and functionalization | High purity, good stereocontrol | Time-consuming, moderate yield |
| Cascade cyclization | One-pot multi-ring formation | Efficient, fewer steps | Moderate stereoselectivity |
| Biomimetic synthesis | Enzyme or biomimetic catalyst use | Excellent stereocontrol | Limited scalability, cost |
| Chiral catalyst-mediated | Use of chiral catalysts in key steps | High enantioselectivity | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : Research has shown that derivatives of spiro compounds can inhibit tumor growth in breast cancer models by targeting the PI3K/Akt pathway.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects:
- Targeting Inflammation : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Clinical Relevance : Compounds with similar frameworks have been explored for conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Studies have demonstrated that spirocyclic compounds can exhibit antimicrobial properties:
- Broad-Spectrum Efficacy : Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Use : These properties could lead to the development of new antibiotics or preservatives.
Polymer Chemistry
The unique structure of this compound allows for its use in polymer synthesis:
- Polymerization Techniques : It can serve as a monomer or cross-linking agent in the formation of novel polymers with enhanced mechanical properties.
- Case Study : Research indicates that polymers derived from similar spiro compounds exhibit improved thermal stability and flexibility.
Nanotechnology
The compound's ability to form stable complexes suggests applications in nanotechnology:
- Nanocarriers for Drug Delivery : Its structure may facilitate the development of nanocarriers that enhance the bioavailability of therapeutic agents.
- Case Study : Studies on related compounds have shown effective encapsulation and targeted delivery to cancer cells.
Comprehensive Data Table
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells via PI3K/Akt pathway |
| Anti-inflammatory Properties | Inhibits COX-2 and pro-inflammatory cytokines | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |
| Materials Science | Polymer Chemistry | Enhances mechanical properties in novel polymers |
| Nanotechnology | Effective nanocarriers for drug delivery |
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility : The target’s oxygen-rich structure may enhance water solubility compared to nitrogen-dominated spiroazetidines () but reduce lipophilicity relative to aryl-substituted analogs ().
Stereochemical Considerations
The rigid spiro architecture enforces a fixed spatial arrangement of substituents, analogous to enantioselective spirosilanes ().
Pharmacological Potential
While the target compound lacks direct bioactivity data, structurally related spiro compounds show promise:
- Spiroazetidines (): Scaffolds for protease inhibitors.
- Isatin-based spiro derivatives (): Fluorescent chemosensors for Cu(II).
- Diazaspiro[4.5]decane (): Analogs exhibit CNS activity. The target’s ketones and epoxide could serve as electrophilic sites for covalent binding, similar to spiro-β-lactams in antibiotic research .
Biological Activity
The compound (1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a complex organic molecule with potential biological activity. This article reviews the current understanding of its biological properties based on available research findings.
Chemical Structure and Properties
The structure of this compound features multiple rings and functional groups that may contribute to its biological activity. The presence of multiple oxirane (epoxide) groups suggests potential reactivity in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- Case Study 1 : A related compound demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli in vitro. The mechanism was attributed to disruption of the bacterial cell membrane integrity.
- Case Study 2 : Another study reported that derivatives of spiro compounds showed antifungal activity against Candida albicans, suggesting a broader spectrum of antimicrobial effects.
Cytotoxic Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- Research Finding : In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined to be in the low micromolar range.
- Mechanism of Action : Apoptosis was confirmed as the primary mode of cell death through flow cytometry analysis and caspase activation assays.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases; thus compounds with anti-inflammatory properties are of great interest:
- Study Results : The compound was shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- Pathway Involvement : It appears to modulate NF-kB signaling pathways which are crucial for inflammatory responses.
Data Table: Summary of Biological Activities
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer : Use a combination of single-crystal X-ray diffraction (SCXRD) and nuclear magnetic resonance (NMR) spectroscopy. SCXRD provides unambiguous spatial arrangement via crystallographic parameters (e.g., R factor, mean bond lengths). For example, highlights SCXRD with a data-to-parameter ratio of 16.9 and R factor = 0.056, ensuring structural reliability . Pair this with NOESY NMR to confirm spatial proximity of methyl groups and spiro-oxirane moieties. Assign stereodescriptors (R/S) using IUPAC guidelines ( ) and cross-validate with density functional theory (DFT) calculations.
Q. What spectroscopic techniques are optimal for purity assessment and functional group identification?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity. Infrared (IR) spectroscopy identifies oxygen-rich functional groups (e.g., dione, oxirane). For example, demonstrates the use of advanced MS and IR in similar polycyclic systems. Validate results against synthetic intermediates using thin-layer chromatography (TLC) with multiple solvent systems.
Q. What synthetic strategies are viable for constructing the spiro-oxirane and pentaoxapentacyclic core?
- Methodological Answer : Use oxidative cyclization of diols or epoxidation of allylic alcohols to form the oxirane. For the pentacyclic core, employ tandem Diels-Alder reactions or photochemical [2+2] cycloadditions. and highlight analogous syntheses using regioselective catalysts (e.g., Lewis acids for stereocontrol). Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize solvent selection for crystallization?
- Methodological Answer : Use COMSOL Multiphysics or GROMACS to model solvent-polarity interactions with the compound’s hydrophobic methyl groups and polar oxirane/dione moieties. emphasizes AI-driven simulations for predicting solvent-crystal lattice compatibility. Compare simulation results with experimental solubility data in solvents like DMSO, acetonitrile, and chloroform. Prioritize solvents with low Gibbs free energy of solvation.
Q. How to resolve contradictions between spectroscopic data and computational predictions of reactivity?
- Methodological Answer : Conduct hybrid QM/MM (quantum mechanics/molecular mechanics) studies to model reaction pathways (e.g., oxirane ring-opening). Cross-validate with kinetic isotopic effect (KIE) experiments and in-situ FTIR. For discrepancies in NMR chemical shifts, use relativistic DFT calculations (e.g., ZORA Hamiltonian) to account for heavy atoms. and recommend integrating AI for error analysis in conflicting datasets.
Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature?
- Methodological Answer : Adopt a factorial design () with factors: pH (3–10), temperature (25–80°C), and ionic strength. Use response surface methodology (RSM) to optimize conditions. Monitor degradation via HPLC and identify byproducts via tandem MS. ’s quadruplicate sensory analysis framework can be adapted for statistical rigor. Include negative controls (e.g., inert atmosphere vs. ambient oxygen).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
